molecular formula C9H11NO2 B1581856 Methyl 2-amino-2-phenylacetate CAS No. 26682-99-5

Methyl 2-amino-2-phenylacetate

Cat. No.: B1581856
CAS No.: 26682-99-5
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-phenylacetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of phenylglycine and is characterized by the presence of an amino group (-NH2) and a methyl ester group (-COOCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-phenylacetate can be synthesized through several methods. One common synthetic route involves the esterification of 2-amino-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-amino-2-phenylacetate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics and anti-inflammatory agents. Its ability to enhance pain relief options has made it a focal point in drug development research. For instance, it has been utilized in the synthesis of compounds that target specific receptors involved in pain pathways, demonstrating efficacy in preclinical models .

Case Study: Analgesic Development

In a study focusing on the synthesis of new analgesics, this compound was employed to create derivatives that exhibited improved potency and selectivity for pain receptors. These derivatives were tested in animal models, showing significant reductions in pain responses compared to existing medications .

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is extensively used in biochemical research to explore enzyme inhibition and receptor binding mechanisms. Its structural properties allow it to interact with various biological targets, facilitating the study of drug interactions and mechanisms of action .

Example: EGFR Inhibitors

Research has demonstrated that this compound can be coupled with other moieties to develop allosteric inhibitors for epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). These compounds showed promising results in inhibiting tumor growth in resistant cancer models .

Cosmetic Formulations

Anti-Aging Properties

This compound is incorporated into skincare products due to its potential anti-aging properties. Its ability to modulate biochemical pathways involved in skin aging makes it an attractive ingredient for cosmetic formulations aimed at improving skin texture and elasticity .

Agricultural Chemicals

Development of Safer Pest Control Agents

In agriculture, this compound plays a role in the formulation of agrochemicals, particularly for developing safer pest control agents. Its application can lead to more sustainable farming practices by reducing the reliance on harmful pesticides .

Material Science

Polymer Chemistry Applications

This compound is explored in polymer chemistry for producing specialty polymers with unique properties. Its functional groups allow for various modifications that can enhance material performance in applications ranging from coatings to advanced materials .

Summary Table of Applications

Application AreaDescriptionNotable Findings/Case Studies
Pharmaceuticals Key intermediate for analgesics and anti-inflammatory drugsEnhanced potency in pain relief agents
Biochemical Research Studies on enzyme inhibition and receptor bindingDevelopment of EGFR inhibitors for NSCLC treatment
Cosmetics Used for anti-aging propertiesImproves skin texture and elasticity
Agricultural Chemicals Safer pest control formulationsPromotes sustainable farming practices
Material Science Production of specialty polymersUnique properties for advanced materials

Mechanism of Action

The mechanism of action of methyl 2-amino-2-phenylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-phenylacetate is unique due to the presence of both an amino group and a methyl ester group, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

Methyl 2-amino-2-phenylacetate, a compound characterized by its structural similarity to natural amino acids, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_9H11_11NO2_2
  • Molecular Weight : 165.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : 26682-99-5

The compound features both an amino group and a methyl ester group, which contribute to its unique reactivity and biological potential.

This compound interacts with biological systems primarily through the following mechanisms:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing receptor interactions.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that may modulate biochemical pathways.
  • Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially affecting cognitive and motor functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Compounds similar to this compound have been shown to exhibit neuroprotective properties in cellular models.
  • Potential as a Pharmaceutical Agent : Ongoing research is exploring its use in drug development, particularly in targeting diseases related to neurotransmitter dysfunctions.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of multi-target-directed ligands (MTDLs). These ligands are designed to interact with multiple biological targets simultaneously, making them particularly useful for treating complex diseases such as cancer and neurodegenerative disorders .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacteria and fungi
NeuroprotectiveProtects neuronal cells from damage
Pharmaceutical UsePotential for developing drugs targeting neurotransmitters

Case Studies

  • Neuroprotective Study : A study highlighted the neuroprotective effects of structurally similar compounds, suggesting that this compound could also exhibit similar benefits in preventing neuronal cell death under stress conditions.
  • Antimicrobial Research : In vitro studies demonstrated that this compound showed activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Future Directions

Despite the promising biological activities associated with this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiles.
  • Exploration of its interactions with specific receptors and enzymes.
  • Clinical trials to assess efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-phenylacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 2-amino-2-phenylacetic acid using methanol under acidic catalysis. Alternative methods include nucleophilic substitution of α-halo esters with ammonia derivatives. Key factors affecting yield include temperature control (optimal range: 60–80°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants. For enantiopure forms, resolution techniques using chiral auxiliaries or enzymatic methods are employed .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester group (δ3.73.9δ \sim3.7–3.9 ppm for methoxy protons) and aromatic/amino proton environments.
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) validate the functional groups.
  • Mass Spectrometry (LCMS) : Provides molecular ion ([M+H]+^+ at m/z 166) and fragmentation patterns to confirm purity .

Q. How does the hydrochloride salt form improve the compound’s utility in research?

The hydrochloride salt (e.g., Methyl (2R)-2-amino-2-phenylacetate hydrochloride) enhances solubility in polar solvents (e.g., water or DMSO) and stability during storage. This is particularly useful in pharmacological assays requiring aqueous environments .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with enzymes (e.g., proteases or kinases) identify binding affinities. For example, substituents like fluorine or methoxy groups at the para position alter steric and electronic interactions, modulating activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions are essential. For instance, Ethyl 2-amino-2,2-diphenylacetate shows higher antimicrobial activity than this compound due to increased lipophilicity from the additional phenyl group. Meta-analyses of IC50_{50} values across studies help clarify discrepancies .

Q. How do steric and electronic modifications influence the compound’s reactivity in multicomponent reactions?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2_2) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks. Steric hindrance from bulky groups (e.g., cyclohexyl) reduces reaction rates but improves regioselectivity. Example:

DerivativeReactivity TrendApplication
Methyl 2-amino-2-(4-fluorophenyl)acetateEnhanced electrophilicityEnzyme inhibitor synthesis
Methyl 2-amino-2-cyclohexylacetateReduced reaction rateChiral intermediate synthesis

Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical studies?

  • In vitro : Microsomal stability assays (e.g., liver microsomes) evaluate metabolic degradation.
  • In vivo : Radiolabeled isotopes (e.g., 14^{14}C) track absorption/distribution in animal models.
  • ADME Modeling : Software like GastroPlus predicts bioavailability based on logP and pKa values .

Q. How can crystallographic data resolve structural ambiguities in enantiomeric forms?

Single-crystal X-ray diffraction using SHELXL software confirms absolute configuration (R/S) and hydrogen-bonding networks. For example, chiral centers in Methyl (2S)-2-amino-2-phenylacetate hydrochloride were validated via Patterson maps and Flack parameters .

Q. Methodological Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How do protecting groups (e.g., Boc) improve synthetic efficiency for peptide conjugates?

Boc (tert-butoxycarbonyl) protection of the amino group prevents undesired side reactions during ester hydrolysis or amide bond formation. Deprotection with TFA yields free amines for subsequent coupling steps .

Properties

IUPAC Name

methyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19883-41-1 (hydrochloride)
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26682-99-5
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL PHENYLGLYCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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